REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[C:6]([C:9]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:10]=1[O:11][CH2:12]C(O)=O)(=O)[CH3:7].O>C(OC(=O)C)(=O)C>[F:20][C:18]1[CH:17]=[CH:16][C:10]2[O:11][CH:12]=[C:6]([CH3:7])[C:9]=2[CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(OCC(=O)O)C=CC(=C1)F
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with 3% aqueous KOH (2×20 mL) and water (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
The washed ether layer was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to a brown residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (eluent:hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(=CO2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 0.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |